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Compound of Interest

Compound Name:
1-(Cyclopropylcarbonyl)piperidin-

4-one

Cat. No.: B1285367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 1-(Cyclopropylcarbonyl)piperidin-4-one. This compound is of

significant interest in medicinal chemistry due to its incorporation of the piperidin-4-one

scaffold, a versatile intermediate in the synthesis of various biologically active molecules.[1]

Core Chemical Properties
1-(Cyclopropylcarbonyl)piperidin-4-one is a heterocyclic ketone. Its structure features a

piperidine ring N-acylated with a cyclopropylcarbonyl group. The physicochemical properties of

this compound are crucial for its handling, characterization, and application in synthetic

chemistry.
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Property Value Reference

CAS Number 63463-43-4 [2][3]

Molecular Formula C₉H₁₃NO₂ [2]

Molecular Weight 167.20 g/mol [2]

Appearance Solid [3]

Predicted pKa -0.78 ± 0.20 [2]

Predicted LogP -0.52 [3]

Spectroscopic Characterization
While specific experimental spectra for 1-(Cyclopropylcarbonyl)piperidin-4-one are not

widely published, the expected spectral characteristics can be predicted based on its structure:

¹H NMR: The spectrum would be expected to show characteristic signals for the cyclopropyl

protons (typically upfield multiplets), as well as multiplets for the methylene protons of the

piperidine ring. The protons adjacent to the nitrogen and the carbonyl group would appear as

distinct downfield signals.

¹³C NMR: The carbon spectrum would display a signal for the ketone carbonyl (~208 ppm),

an amide carbonyl (~172 ppm), and distinct signals for the carbons of the piperidine and

cyclopropyl rings.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong

absorption bands corresponding to the two carbonyl groups: the ketone C=O stretch

(typically ~1715 cm⁻¹) and the amide C=O stretch (typically ~1645 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum under electron ionization would be expected

to show the molecular ion peak (M⁺) at m/z = 167. Key fragmentation patterns would likely

involve the loss of the cyclopropyl group or cleavage of the piperidine ring.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://wap.guidechem.com/encyclopedia/1-cyclopropylcarbonyl-piperidi-dic555311.html
https://www.hit2lead.com/building-blocks/4026778
https://wap.guidechem.com/encyclopedia/1-cyclopropylcarbonyl-piperidi-dic555311.html
https://wap.guidechem.com/encyclopedia/1-cyclopropylcarbonyl-piperidi-dic555311.html
https://www.hit2lead.com/building-blocks/4026778
https://wap.guidechem.com/encyclopedia/1-cyclopropylcarbonyl-piperidi-dic555311.html
https://www.hit2lead.com/building-blocks/4026778
https://www.benchchem.com/product/b1285367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Synthesis of 1-(Cyclopropylcarbonyl)piperidin-
4-one
A common and effective method for the synthesis of N-acylated piperidones involves the

reaction of a piperidone salt with an acylating agent, such as an acyl chloride, in the presence

of a base. The following protocol is a general procedure based on established chemical

principles for this type of transformation.

Materials:

Piperidin-4-one hydrochloride

Cyclopropanecarbonyl chloride

Triethylamine (TEA) or a similar non-nucleophilic base

Dichloromethane (DCM) or a similar aprotic solvent

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-one

hydrochloride and dichloromethane (DCM).

Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (typically 2.2

equivalents) dropwise to neutralize the hydrochloride salt and provide a basic medium for the

reaction. Stir the mixture for 15-20 minutes at 0 °C.
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Acylation: Slowly add cyclopropanecarbonyl chloride (typically 1.1 equivalents) to the

reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the

mixture to a separatory funnel and separate the organic layer. Wash the organic layer

sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to yield pure 1-
(Cyclopropylcarbonyl)piperidin-4-one.

General Analytical Instrumentation Protocol:

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz

spectrometer.[4][5] Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl

sulfoxide (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to

tetramethylsilane (TMS).[4]

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an ESI-

TOF (Electrospray Ionization - Time of Flight) or similar mass spectrometer to confirm the

elemental composition.[4]

Infrared Spectroscopy: IR spectra are generally recorded on an FT-IR spectrometer.[6]

Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the role of the parent scaffold in

drug discovery.
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Synthesis Workflow for 1-(Cyclopropylcarbonyl)piperidin-4-one
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Caption: A generalized workflow for the synthesis of 1-(Cyclopropylcarbonyl)piperidin-4-one.
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Role in Medicinal Chemistry
The piperidin-4-one nucleus is a well-established pharmacophore, serving as a key building

block for a wide range of therapeutic agents, including those with anticancer and anti-HIV

properties.[1] Its conformationally constrained ring system allows for the precise spatial

orientation of substituents, which is critical for effective interaction with biological targets. The

modification of the N-substituent, as with the cyclopropylcarbonyl group, can significantly

influence the compound's potency, selectivity, and pharmacokinetic profile. Related structures

are utilized as reagents in the synthesis of compounds with neuroprotective properties.[7]
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Piperidin-4-one Scaffold in Drug Discovery
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Caption: Logical flow from a core scaffold to a potential drug candidate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1285367?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
No specific safety data sheet is available for 1-(Cyclopropylcarbonyl)piperidin-4-one.

However, based on data for structurally related compounds such as 1-

(Cyclopropylcarbonyl)piperazine, standard laboratory safety precautions should be observed.

Health Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure:

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical

attention.

Skin: Wash off with soap and plenty of water.

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Ingestion: Rinse mouth with water and consult a physician.

This guide is intended for use by qualified professionals and should be supplemented with

institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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